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Compound of Interest

Compound Name:
(2-Formyl-6-

methoxyphenyl)boronic acid

CAS No.: 420800-54-0

Cat. No.: B11912864

Get Quote

Introduction & Strategic Analysis
Benzoxaboroles are bicyclic boron-heterocycles that exhibit unique pharmaceutical properties

due to the empty p-orbital on the boron atom.[1][2][3] This allows them to form reversible

covalent bonds with biological nucleophiles (e.g., cis-diols in sugars or serine residues in

enzymes).[3]

The 7-methoxy derivative is of particular interest because substituents at the 7-position (ortho

to the boron atom) significantly modulate the Lewis acidity of the boron center through

electronic effects and steric proximity.

Retrosynthetic Logic
The most robust synthetic strategy for 7-substituted benzoxaboroles relies on the construction

of the oxaborole ring after the aromatic core is established.

Target: 7-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.
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Key Intermediate: (2-borono-3-methoxyphenyl)methanol.

Starting Material:2-bromo-3-methoxybenzyl alcohol.

Rationale: The 2-bromo position allows for regioselective lithiation/borylation. The 3-

methoxy group in the starting material becomes the 7-methoxy group in the final

benzoxaborole (due to numbering shift upon ring fusion).

Critical Synthetic Protocols
Method A: The "One-Pot" Lithiation-Borylation (Gold
Standard)
This protocol is preferred for research-scale synthesis (up to 10g) due to its efficiency and lack

of protecting group requirements. It utilizes a double-lithiation strategy: the first equivalent of

base deprotonates the benzyl alcohol, and the second performs the Halogen-Lithium

exchange.

Reagents & Stoichiometry
Reagent Equiv. Role

2-Bromo-3-methoxybenzyl

alcohol
1.0 Substrate

-Butyllithium (2.5 M in

hexanes)
2.2 Base / Lithiating Agent

Triisopropyl borate (B(O

Pr)

)

2.5 Boron Source

THF (Anhydrous) Solvent Medium (0.1 M conc.)

HCl (6M) Excess Hydrolysis/Cyclization

Step-by-Step Protocol
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and a pressure-equalizing addition funnel.

Solvation: Dissolve 2-bromo-3-methoxybenzyl alcohol (1.0 equiv) in anhydrous THF under

atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

Double Lithiation (Critical Step):

Slowly add

-BuLi (2.2 equiv) dropwise over 20 minutes.

Observation: A color change (often yellow to orange) may occur.

Mechanism:[1][2][4][5][6][7] The first equiv forms the lithium alkoxide (

); the second equiv effects Li-Br exchange to generate the aryl lithium species.

Hold: Stir at -78 °C for 1 hour to ensure complete exchange.

Borylation:

Add B(O

Pr)

(2.5 equiv) in one portion (or rapid dropwise) at -78 °C.

Expert Tip: Rapid addition is often preferred here to quench the aryl lithium species before

any side reactions occur.

Allow the reaction to warm naturally to room temperature (RT) over 2–3 hours.

Hydrolysis & Cyclization:

Cool the mixture to 0 °C.

Quench with 6M HCl (approx. 3–4 equiv) until pH < 2.
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Stir vigorously at RT for 1 hour. The acid cleaves the isopropyl boronate esters and

induces the intramolecular cyclization between the hydroxymethyl group and the boronic

acid.

Work-up:

Remove THF under reduced pressure.

Extract the aqueous residue with Ethyl Acetate (3x).

Wash combined organics with brine, dry over

, and concentrate.

Method B: Palladium-Catalyzed Borylation (Miyaura)
Recommended for substrates sensitive to organolithiums or for larger scale-up where

cryogenic conditions are impractical.

Reagents: Bis(pinacolato)diboron (

),

, KOAc, Dioxane.

Conditions: 80–90 °C, 4–12 hours.

Note: This yields the pinacol ester intermediate. Acidic hydrolysis (HCl/Acetone) is required

as a subsequent step to remove the pinacol and close the ring.

Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the bromo-alcohol to the final

benzoxaborole ring.[8]

2-Bromo-3-methoxy
benzyl alcohol

Dilithiated Species
(Alkoxide + Aryl Li)

n-BuLi (2.2 eq)
-78°C, THF Boronate Intermediate

(Acyclic)

B(OiPr)3
Electrophilic Trap Acid Hydrolysis

& Ring Closure

HCl (aq)
pH < 2 7-Methoxybenzoxaborole

(Target)

- iPrOH
- H2O
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Caption: Reaction pathway for the one-pot synthesis of 7-methoxybenzoxaborole via Lithium-

Halogen exchange.

Purification & Characterization Workflow
Achieving pharmaceutical-grade purity requires removing deboronated by-products (3-

methoxybenzyl alcohol).

Crude Reaction Mixture
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TLC Analysis
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Purity Check

Recrystallization
(Water or H2O/Acetonitrile)

Major Product

Flash Chromatography
(SiO2, EtOAc/Hex Gradient)

Complex Mixture

Pure 7-Methoxybenzoxaborole
(White Solid)

Click to download full resolution via product page

Caption: Purification decision tree. Benzoxaboroles often crystallize well from water due to their

amphiphilic nature.

Analytical Specifications
B NMR: A diagnostic broad singlet around

30–35 ppm confirms the tricoordinate boron species. (Note: In
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/NaOD, it may shift to ~10 ppm as the tetrahedral boronate anion).

H NMR (DMSO-

):

~9.0–9.2 ppm (s, 1H, B-OH).

~4.9–5.0 ppm (s, 2H, Ar-CH

-O).

~3.8 ppm (s, 3H, OCH

).

Aromatic signals: 3 protons (multiplets) corresponding to positions 4, 5, 6.

Mass Spectrometry (ESI): Typically observed as

(negative mode) or

(positive mode). Note that boron isotopes (

B/

B) create a distinct isotopic pattern (ratio ~1:4).

Troubleshooting & Expert Insights
Incomplete Lithiation

Symptom: Recovery of starting material or mono-dehalogenated product (3-methoxybenzyl

alcohol).

Solution: Ensure the internal temperature remains below -70 °C during

-BuLi addition. Use a fresh bottle of

-BuLi and titrate before use.

"Waxy" Product / Failure to Crystallize

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912864?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: Presence of pinacol (if using Method B) or residual solvents.

Fix: Benzoxaboroles are surprisingly water-soluble compared to their non-boron analogs.

Dissolve the crude "wax" in minimal boiling water (or 5% acetonitrile in water), filter hot, and

let cool slowly. The 7-methoxy derivative usually precipitates as needles.

Stability
Storage: Store at 4 °C. While the oxaborole ring is stable, the B-C bond can be sensitive to

strong oxidants.

Handling: Avoid using alcohols (MeOH/EtOH) for NMR if you want to see the free B-OH, as

they can form rapid equilibrium solvolysis products (boronate esters). DMSO-

is the solvent of choice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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